N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling with the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the oxazole ring through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as continuous flow chemistry may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the aromatic groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.
Materials Science: The compound may be used in the development of novel materials with specific properties.
Biological Studies: Researchers can investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-bromophenyl)-1,2-oxazol-3-yl]acetamide
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-26-18-8-7-14(11-20(18)27-2)9-10-23-21(25)13-15-12-19(28-24-15)16-5-3-4-6-17(16)22/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSFRUSDLBLSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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